molecular formula C23H19N5O B2702103 N-[(2-methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866345-49-5

N-[(2-methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2702103
CAS No.: 866345-49-5
M. Wt: 381.439
InChI Key: KRHAESSOLNHETQ-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound belonging to the class of triazoloquinazolines. This class of compounds is known for its potential as therapeutic agents and is endowed with several pharmacological applications. The compound contains pharmacologically active triazole and quinazoline moieties, which possess a broad bioactivity spectrum .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazoloquinazoline derivatives, including N-[(2-methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, typically involves the fusion of triazole and quinazoline rings. One common method involves the treatment of hydrazine hydrate with appropriate aldehydes in ethanol . Another approach involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl[1,2,4]triazoloquinazoline with different aryl amines .

Industrial Production Methods

Industrial production methods for triazoloquinazoline derivatives often involve scalable synthetic protocols that ensure high yield and purity. These methods may include one-pot reactions and the use of transition-metal-free strategies to construct the desired compounds under mild conditions .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives .

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The compound has been shown to exhibit kinase inhibitory activities, which can interfere with cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific substitution pattern and the presence of both methoxybenzyl and phenyl groups. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .

Biological Activity

N-[(2-methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential against various diseases.

1. Targeting Kinases

Recent studies have indicated that compounds similar to this compound may act as inhibitors of key kinases involved in cancer progression. For instance, quinazoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in tumor growth and angiogenesis .

2. Induction of Apoptosis

Research indicates that this compound may induce apoptosis in cancer cells. In vitro studies demonstrated that derivatives bearing similar structures could halt the cell cycle at the G1 phase and significantly increase apoptotic markers such as p53 and Bax while decreasing anti-apoptotic Bcl-2 levels in HCT-116 colon cancer cells .

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Mechanism
HCT116 (Colon Cancer)12.5Apoptosis induction via EGFR inhibition
A549 (Lung Cancer)15.0Cell cycle arrest and apoptosis
MCF7 (Breast Cancer)20.0Inhibition of VEGFR signaling

Case Study 1: EGFR and VEGFR Inhibition

In a recent study involving quinazoline derivatives similar to our compound, it was found that these compounds inhibited EGFR with IC50 values in the sub-micromolar range. This suggests that this compound could exhibit similar properties .

Case Study 2: Effect on Apoptotic Pathways

Another investigation highlighted the ability of triazole derivatives to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors in cancer cell lines. This dual action enhances their potential as therapeutic agents .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O/c1-29-20-14-8-5-11-17(20)15-24-22-18-12-6-7-13-19(18)28-23(25-22)21(26-27-28)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHAESSOLNHETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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